molecular formula C13H17N7O3 B039804 Antibiotic tan 868 A CAS No. 111631-13-1

Antibiotic tan 868 A

Cat. No. B039804
CAS RN: 111631-13-1
M. Wt: 319.32 g/mol
InChI Key: FEZFZAMQERADMD-DTWKUNHWSA-N
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Description

Antibiotics are a class of drugs that have revolutionized the field of medicine. They are used to treat bacterial infections and have saved countless lives. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which is a major public health concern. This has led to the search for new and effective antibiotics. Antibiotic tan 868 A is one such antibiotic that has shown promising results in scientific research.

Mechanism of Action

Antibiotic tan 868 A works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and cell division. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells. It does not affect cell viability or cause any significant changes in cell morphology. In addition, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of antibiotic tan 868 A is its broad-spectrum activity against a wide range of bacteria. This makes it a promising candidate for the treatment of bacterial infections. However, one of the limitations of this compound is its low solubility in aqueous solutions. This makes it difficult to administer and may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of antibiotic tan 868 A. One direction is the modification of the antibiotic to improve its solubility and pharmacokinetic properties. This may increase its effectiveness in vivo. Another direction is the exploration of its antitumor and antiviral activities, which may have potential therapeutic applications. Finally, the development of combination therapies involving this compound and other antibiotics may help to overcome the problem of antibiotic resistance.

Synthesis Methods

Antibiotic tan 868 A is a member of the ansamycin family of antibiotics. It is produced by Streptomyces tanashiensis, a soil-dwelling bacterium. The synthesis of this compound involves the fermentation of Streptomyces tanashiensis in a nutrient-rich medium. The antibiotic is then extracted and purified using various chromatographic techniques.

Scientific Research Applications

Antibiotic tan 868 A has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has been found to have antitumor and antiviral activities.

properties

CAS RN

111631-13-1

Molecular Formula

C13H17N7O3

Molecular Weight

319.32 g/mol

IUPAC Name

4-[[(2S,4R)-5-amino-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C13H17N7O3/c14-10(15)1-2-17-12(22)7-3-6(5-18-7)19-13(23)8-4-9(21)11(16)20-8/h1-3,5,8-9,18,21H,4H2,(H3,14,15)(H2,16,20)(H,17,22)(H,19,23)/b2-1+/t8-,9+/m0/s1

InChI Key

FEZFZAMQERADMD-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H](C(=N[C@@H]1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O

SMILES

C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)NC=CC(=N)N)N)O

Canonical SMILES

C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O

Origin of Product

United States

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